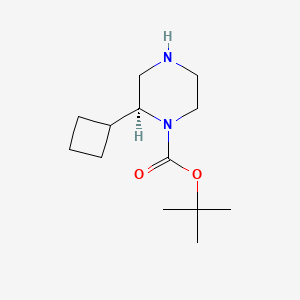![molecular formula C7H11NO B8228913 2-(1-Bicyclo[1.1.1]pentanyl)acetamide](/img/structure/B8228913.png)
2-(1-Bicyclo[1.1.1]pentanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Bicyclo[1.1.1]pentanyl)acetamide is a chemical compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol It is characterized by a bicyclo[111]pentane core structure, which is known for its unique three-dimensional shape and strained ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide typically involves the reaction of bicyclo[1.1.1]pentane derivatives with acetamide precursors. One common method includes the use of [1.1.1]propellane as a starting material, which undergoes a series of reactions to introduce the acetamide functional group. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines .
科学研究应用
2-(1-Bicyclo[1.1.1]pentanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its ability to mimic certain bioactive molecules.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
作用机制
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s strained ring system and unique three-dimensional shape allow it to fit into binding sites of enzymes and receptors, potentially modulating their activity. This makes it a promising candidate for drug development, as it can interact with biological targets in ways that traditional flat molecules cannot .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The parent hydrocarbon of 2-(1-Bicyclo[1.1.1]pentanyl)acetamide, known for its strained ring system.
Adamantane: Another polycyclic hydrocarbon with a similar three-dimensional structure, used in various applications including drug development.
Uniqueness
This compound stands out due to its combination of the bicyclo[1.1.1]pentane core and the acetamide functional group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFBLUCKSNRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
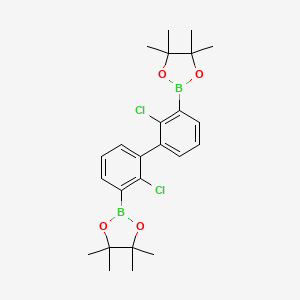
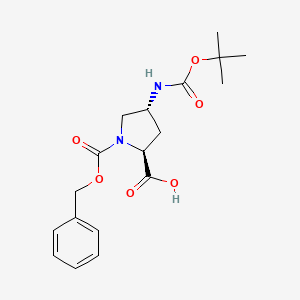
![Methyl [2,2'-bipyridine]-5-carboxylate](/img/structure/B8228845.png)
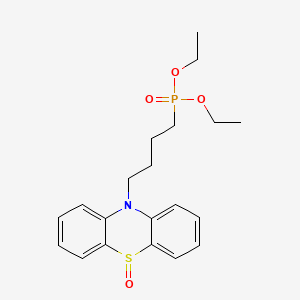
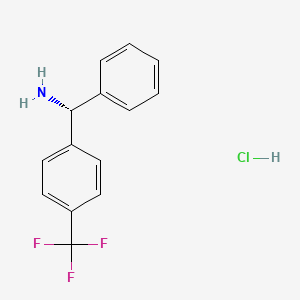
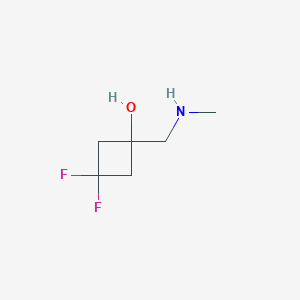
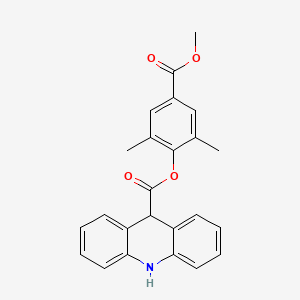
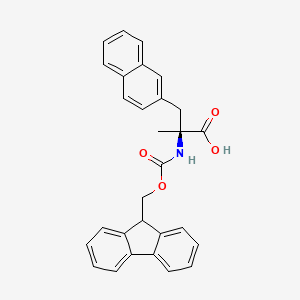
![[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
![Tert-butyln-[(3r,5r)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B8228899.png)
![tert-butyl 6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]-1-carboxylate](/img/structure/B8228906.png)
![Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8228908.png)
![5-ethyl-2-fluoro-4-[4-fluoro-3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B8228924.png)
